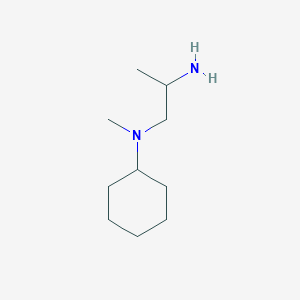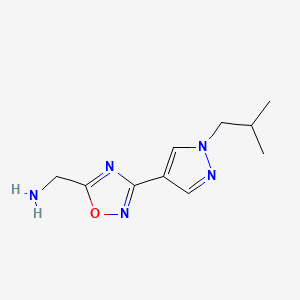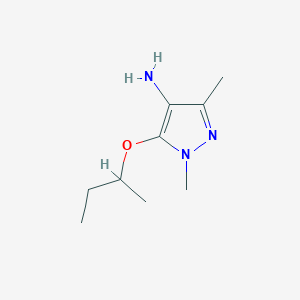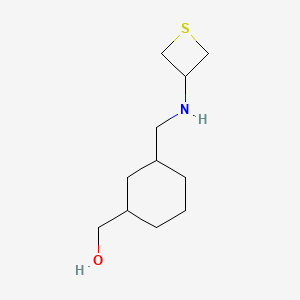
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is a complex organic compound that features a cyclohexyl ring, a thietan-3-ylamino group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol typically involves multiple steps:
Formation of the Thietan-3-ylamino Group: This can be achieved through the reaction of a thietan-3-ylamine with an appropriate alkylating agent.
Attachment to the Cyclohexyl Ring: The thietan-3-ylamino group is then attached to a cyclohexyl ring via a nucleophilic substitution reaction.
Introduction of the Methanol Moiety: Finally, the methanol group is introduced through a reduction reaction, often using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thietan-3-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Various alcohol derivatives
Substitution Products: Compounds with different substituents on the cyclohexyl ring
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-((Thietan-3-ylamino)methyl)cyclohexanol): Similar structure but with a hydroxyl group instead of a methanol moiety.
(3-((Thietan-3-ylamino)methyl)cyclohexanone): Contains a ketone group instead of a methanol moiety.
Uniqueness
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is unique due to the presence of both a thietan-3-ylamino group and a methanol moiety, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H21NOS |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
[3-[(thietan-3-ylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C11H21NOS/c13-6-10-3-1-2-9(4-10)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChI-Schlüssel |
GJRSUGBJVBJGFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)CO)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



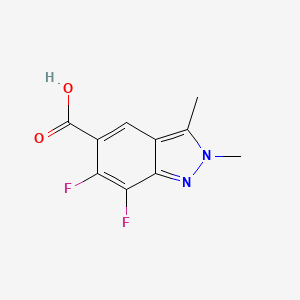
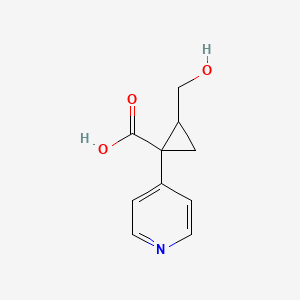

![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)

![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)
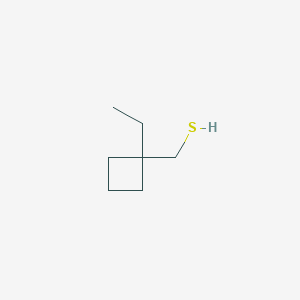
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
